molecular formula C9H14N6O4 B7950695 5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate

5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B7950695
M. Wt: 270.25 g/mol
InChI Key: NDKGTEWQSBWOJS-UHFFFAOYSA-N
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Description

5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that features a combination of isoxazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scalable and eco-friendly methods. For instance, solvent-free synthesis under ball-milling conditions has been developed for similar compounds, using recyclable catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce hydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The compound’s isoxazole and triazole rings can bind to various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate stands out due to its unique combination of isoxazole and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O.HNO3/c1-5-7(6(2)15-14-5)3-4-8-11-9(10)13-12-8;2-1(3)4/h3-4H2,1-2H3,(H3,10,11,12,13);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGTEWQSBWOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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